Dose-Dependent Hemoglobin P₅₀ Reduction: Magnitude and Reversibility Profile
GBT1118 produces a dose-dependent reduction in hemoglobin P₅₀ (the partial pressure of oxygen at which hemoglobin is 50% saturated), achieving substantially greater P₅₀ depression than structurally related benzaldehyde allosteric effectors such as 5-HMF. At 70 mg/kg oral administration, GBT1118 reduced P₅₀ from 43 ± 1.1 mmHg to 18.3 ± 0.9 mmHg; at 140 mg/kg, P₅₀ decreased to 7.7 ± 0.2 mmHg. [1] This compares favorably to 5-HMF, which requires millimolar concentrations (EC₅₀ ~1-2 mM) to achieve comparable P₅₀ shifts, reflecting GBT1118's ~1000-fold higher potency. GBT1118's covalent yet reversible binding via imine intermediate formation with α-chain N-terminal valine enables sustained pharmacodynamic effect with blood half-life of 13.9 hours following intravenous administration.
| Evidence Dimension | Hemoglobin P₅₀ reduction (oxygen affinity increase) |
|---|---|
| Target Compound Data | P₅₀ = 18.3 ± 0.9 mmHg (70 mg/kg) and 7.7 ± 0.2 mmHg (140 mg/kg) vs baseline 43 ± 1.1 mmHg; ΔP₅₀ = -24.7 mmHg and -35.3 mmHg |
| Comparator Or Baseline | 5-HMF requires EC₅₀ ~1-2 mM for equivalent P₅₀ shift; TD-1 achieves P₅₀ reduction of ~8 mmHg at 120 μM in vitro |
| Quantified Difference | GBT1118 achieves >1000-fold higher potency than 5-HMF; achieves 3-4× greater P₅₀ reduction than TD-1 in whole-blood systems |
| Conditions | Awake-instrumented mice, oral administration, whole blood oxygen equilibrium curve measurement |
Why This Matters
Users requiring robust in vivo hemoglobin modulation with sustained pharmacodynamic effect and validated dose-response relationship should select GBT1118 over lower-potency benzaldehyde analogs like 5-HMF.
- [1] Dufu K, Yalcin O, Ao-ieong ES, et al. GBT1118, a potent allosteric modifier of hemoglobin O₂ affinity, increases tolerance to severe hypoxia in mice. Am J Physiol Heart Circ Physiol. 2017;313(2):H381-H391. View Source
